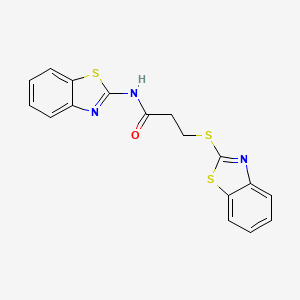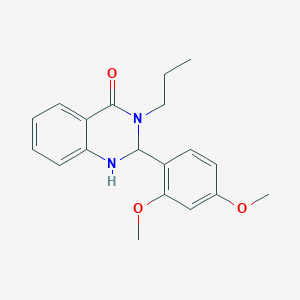![molecular formula C22H21BrN6O5S B10898176 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}propanohydrazide](/img/structure/B10898176.png)
2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.
Attachment of the Allyl Group: The allyl group is attached through an alkylation reaction.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the triazole intermediate with the aldehyde derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the hydroxyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include epoxides or carboxylic acids.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding triazole chemistry and the behavior of complex organic molecules.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, the compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential lead compound for anticancer drug development.
Industry
In the industrial sector, the compound’s unique properties may be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide involves its interaction with cellular targets. The triazole ring can bind to enzymes or receptors, inhibiting their function. The bromophenyl group may enhance binding affinity, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide
- **2-{[4-Allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide
Uniqueness
The uniqueness of 2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’~1~-[(E)-1-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanohydrazide lies in its bromophenyl group, which can enhance its biological activity compared to similar compounds with different halogen substitutions. The combination of the triazole ring, allyl group, and hydrazide moiety also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21BrN6O5S |
|---|---|
Molecular Weight |
561.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H21BrN6O5S/c1-4-9-28-20(14-5-7-16(23)8-6-14)25-27-22(28)35-13(2)21(31)26-24-12-15-10-17(29(32)33)11-18(34-3)19(15)30/h4-8,10-13,30H,1,9H2,2-3H3,(H,26,31)/b24-12+ |
InChI Key |
ADZPXHZKKRGMEF-WYMPLXKRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10898096.png)


![(2Z)-2-[2-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10898115.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one](/img/structure/B10898122.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B10898127.png)
![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B10898129.png)
![2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B10898135.png)
![(5Z)-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10898139.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N'-[(E)-(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]acetohydrazide](/img/structure/B10898147.png)
![1-({[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B10898165.png)
![N~4~-(1-Adamantyl)-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B10898178.png)
![2-{[(2-phenoxyphenyl)amino]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10898185.png)
![N-(2,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10898202.png)
